molecular formula C26H29N5O2 B4519892 4-{6-[4-(diphenylacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-[4-(diphenylacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No.: B4519892
M. Wt: 443.5 g/mol
InChI Key: JUKZAPLBGAMPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(diphenylacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.23212518 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for Dye Synthesis : Derivatives including morpholine and piperazinyl groups have been used as intermediates to afford dyes for synthetic-polymer fibers, showcasing good coloration and fastness properties on polyester. The presence of an additional nitro group ortho to the amino substituents was investigated for its effect on dye properties (Peters & Bide, 1985).

  • Antibacterial Agents : Piperazinyl oxazolidinone compounds, including morpholine derivatives, have been explored for their antibacterial properties, particularly against gram-positive pathogens and selected anaerobic organisms. These studies have identified compounds with potent in vivo efficacy (Tucker et al., 1998).

  • Cancer Research : A synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, exhibiting inhibition of tumor necrosis factor alpha and nitric oxide, highlights the compound's relevance in cancer research and therapeutic applications (Lei et al., 2017).

  • Enzyme Inhibition : The synthesis of new dipyrimido[4,5-b:5,4-e][1,4] thiazine derivatives and their assessment as inhibitors of soybean 15-lipoxygenase present a potential therapeutic avenue for diseases mediated by enzyme dysfunction (Karimian et al., 2015).

Drug Development and Pharmacokinetics

  • Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor : The preclinical assessment of GDC-0980, a morpholine-containing compound, provided insights into its absorption, disposition, and efficacy in cancer models, supporting its clinical development for cancer treatment (Salphati et al., 2012).

Biological Applications

  • Antihypertensive Agents : Research on 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties aimed at developing potential antihypertensive agents indicates the therapeutic utility of such compounds (Bayomi et al., 1999).

Novel Synthesis Approaches

  • Hybrid Flow and Microwave Approach : The synthesis of protein kinase inhibitors using a hybrid methodology highlights the innovation in chemical synthesis techniques to produce compounds with morpholine and piperazinyl analogues efficiently (Russell et al., 2015).

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-26(25(21-7-3-1-4-8-21)22-9-5-2-6-10-22)31-13-11-29(12-14-31)23-19-24(28-20-27-23)30-15-17-33-18-16-30/h1-10,19-20,25H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKZAPLBGAMPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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